Vazegepant hydrochloride is a novel compound classified as a calcitonin gene-related peptide receptor antagonist. It is primarily used for the acute treatment of migraine and is administered as a nasal spray. The chemical formula for vazegepant hydrochloride is C₃₆H₄₇ClN₈O₃, and it has a molecular weight of approximately 638.817 g/mol . This compound is notable for its selectivity and potency in inhibiting the activity of calcitonin gene-related peptide receptors, which play a crucial role in the pathophysiology of migraines .
The primary chemical reaction involving vazegepant hydrochloride occurs when it binds to the calcitonin gene-related peptide receptors. This binding inhibits the receptor's activity, which is responsible for the vasodilation and inflammatory processes associated with migraine attacks. The mechanism of action can be summarized as follows:
Vazegepant exhibits significant biological activity as a selective antagonist of calcitonin gene-related peptide receptors. Its action leads to:
The synthesis of vazegepant hydrochloride involves several steps, typically starting from simpler organic compounds. While specific proprietary methods may vary, general synthetic routes include:
Vazegepant hydrochloride is primarily used in:
Interaction studies have shown that vazegepant can interact with various other medications, particularly those affecting the central nervous system. Key findings include:
Vazegepant hydrochloride shares similarities with several other compounds used in migraine treatment, particularly other calcitonin gene-related peptide receptor antagonists. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Administration Route | Unique Features |
---|---|---|---|
Vazegepant hydrochloride | Calcitonin gene-related peptide receptor antagonist | Nasal spray | Rapid onset; fewer side effects |
Ubrogepant | Calcitonin gene-related peptide receptor antagonist | Oral | Longer duration of action |
Rimegepant | Calcitonin gene-related peptide receptor antagonist | Oral | Approved for both acute and preventive treatment |
Erenumab | Calcitonin gene-related peptide receptor monoclonal antibody | Subcutaneous | Long-lasting; monthly administration |
Vazegepant hydrochloride stands out due to its unique formulation as a nasal spray, allowing for rapid therapeutic effects while minimizing systemic exposure and side effects associated with oral medications .